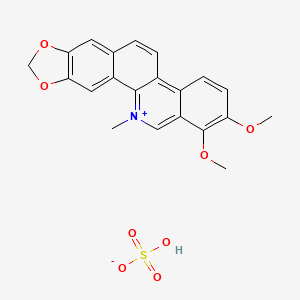

Chelerythrine hydrosulfate

Description

Natural Occurrence and Botanical Sources of Chelerythrine (B190780)

Chelerythrine is synthesized by a variety of plant species, primarily within the Papaveraceae and Rutaceae families. tandfonline.commdpi.com Its presence has been identified and quantified in various parts of these plants, including the roots, rhizomes, stems, and leaves. researchgate.netfrontiersin.org

Plants of the Papaveraceae Family

The poppy family, Papaveraceae, is a well-known source of a wide array of alkaloids, including the benzophenanthridine alkaloid Chelerythrine. mdpi.com

Greater Celandine (Chelidonium majus L.) is a prominent botanical source of Chelerythrine. frontiersin.orgwikipedia.org This herbaceous perennial, widely distributed across Europe and Asia, contains a complex mixture of isoquinoline (B145761) alkaloids, with Chelerythrine being one of the significant components. frontiersin.orgencyclopedia.pub The concentration of Chelerythrine and other alkaloids can vary depending on the part of the plant, with the roots generally containing higher levels than the aerial parts. researchgate.net

Macleaya cordata, also known as Plume Poppy, is another member of the Papaveraceae family recognized for its Chelerythrine content. frontiersin.orgatamanchemicals.com This tall perennial, native to China and Japan, contains several bioactive alkaloids, with Chelerythrine and sanguinarine (B192314) being the most prominent. atamanchemicals.comresearchgate.net The extracts of Macleaya cordata are of commercial interest and have been the subject of numerous studies to isolate and characterize their alkaloid constituents. nih.govtandfonline.com

Bloodroot (Sanguinaria canadensis L.), a native wildflower of eastern North America, is a well-documented source of Chelerythrine. frontiersin.orgncsu.edu This plant is rich in isoquinoline alkaloids, with sanguinarine and Chelerythrine being major constituents found predominantly in the rhizome. ncsu.eduwikipedia.org The distinct reddish-orange sap of the rhizome is indicative of the presence of these alkaloids. ncsu.edu

Plants of the Rutaceae Family

The Rutaceae family, which includes citrus plants, is another botanical source of Chelerythrine. thieme-connect.comthieme-connect.de

Zanthoxylum asiaticum, a plant from the Rutaceae family, is a notable source of Chelerythrine. nih.govwikidata.org This species, also known by its synonym Toddalia asiatica, contains a variety of alkaloids, with Chelerythrine being one of the characteristic compounds. thieme-connect.denih.gov Research has focused on the isolation and identification of alkaloids from this plant due to their interesting biological properties. researchgate.net

Botanical Sources and Alkaloid Composition

| Plant Species | Family | Key Alkaloids Present |

| Chelidonium majus L. | Papaveraceae | Chelerythrine, Sanguinarine, Chelidonine, Coptisine, Berberine (B55584) frontiersin.orgencyclopedia.pub |

| Macleaya cordata (Willd.) R.Br. | Papaveraceae | Chelerythrine, Sanguinarine, Protopine (B1679745), Allocryptopine atamanchemicals.comtandfonline.com |

| Sanguinaria canadensis L. | Papaveraceae | Chelerythrine, Sanguinarine, Berberine, Oxysanguinarine ncsu.eduwikipedia.org |

| Zanthoxylum asiaticum (L.) Appelhans, Groppo & J.Wen | Rutaceae | Chelerythrine, other isoquinoline alkaloids thieme-connect.denih.gov |

Zanthoxylum nitidum (Roxb.) DC.

Zanthoxylum nitidum, a member of the Rutaceae family, is a significant botanical source of chelerythrine. wikipedia.orgmdpi.com This plant, also known as "Liang Mian Zhen" in Chinese, is a woody climber found in southern China, India, and Australia. nih.govmdpi.comnih.gov The roots, leaves, and fruits of Z. nitidum are known to contain chelerythrine, along with other alkaloids like nitidine (B1203446) and sanguinarine. ha.org.hkwikipedia.org The presence and concentration of these alkaloids are considered key indicators of the plant's quality for medicinal use. oup.com

Other Botanical Families (Fumariaceae, Ranunculaceae)

Beyond the Rutaceae family, chelerythrine is also found in plants belonging to the Fumariaceae and Ranunculaceae families. ncats.iofrontiersin.orgnih.gov These families are part of the order Ranunculales and are known for their rich diversity of chemical constituents, particularly isoquinoline alkaloids. nih.gov

Fumariaceae: This family, which includes the genus Fumaria, has been used in traditional medicine for treating various ailments. nih.govresearchgate.net Species within this family are known to contain a variety of alkaloids, including protopine and benzophenanthridine derivatives like chelerythrine. nih.gov Research has indicated the presence of chelerythrine in Fumaria species, contributing to their pharmacological profile. nih.gov

Ranunculaceae: This family also contributes to the botanical sources of chelerythrine. nih.govscispace.comresearchgate.net Plants in this family are known to produce a range of benzylisoquinoline alkaloids. researchgate.net

Historical Context of Traditional Botanical Usage Relevant to Modern Research

The traditional use of plants containing chelerythrine provides a valuable historical context for contemporary scientific investigation. Many of the documented traditional applications align with the pharmacological activities now being explored in modern research.

Zanthoxylum nitidum, for instance, has a long history of use in traditional Chinese medicine for conditions such as stomach ache, toothache, rheumatic arthralgia, and traumatic injuries. nih.govresearchgate.net It has also been traditionally used to treat inflammation, promote blood circulation, and relieve pain. ha.org.hkwisdomlib.org These traditional uses are now being investigated through a modern pharmacological lens, with studies exploring the anti-inflammatory, analgesic, and antimicrobial properties of its constituent compounds, including chelerythrine. mdpi.comnih.gov

Similarly, plants from the Fumariaceae family, such as Fumaria indica, have been used in traditional systems of medicine for their reputed diuretic, laxative, and blood-purifying properties. nih.gov The genus Fumaria has a history of use in treating hepatobiliary and digestive disorders. nih.gov The presence of chelerythrine and other alkaloids in these plants likely contributes to their traditionally observed therapeutic effects. nih.gov

The historical use of plants from the Ranunculaceae family in various traditional medicine systems also points to their potential pharmacological significance. The study of these plants and their constituent alkaloids, including chelerythrine, is informed by this long history of ethnobotanical use. nih.govresearchgate.net

Data Tables

Table 1: Botanical Sources of Chelerythrine

| Family | Genus | Species |

| Rutaceae | Zanthoxylum | nitidum wikipedia.orgmdpi.com |

| Fumariaceae | Fumaria | (Various species) nih.gov |

| Ranunculaceae | (Various genera) | (Various species) nih.govscispace.comresearchgate.net |

| Papaveraceae | Chelidonium, Macleaya, Sanguinaria | majus, cordata, canadensis frontiersin.org |

Table 2: Investigated Pharmacological Activities of Chelerythrine

| Activity | Research Focus |

| Antitumor | Induction of apoptosis, inhibition of cell proliferation ncats.iofrontiersin.org |

| Anti-inflammatory | Regulation of inflammatory pathways frontiersin.orgnih.govnih.gov |

| Antimicrobial | Activity against various microbes researchgate.net |

| Protein Kinase C (PKC) Inhibition | Specific inhibition of PKC, affecting cellular signaling ncats.ionih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

53144-45-9 |

|---|---|

Molecular Formula |

C21H19NO8S |

Molecular Weight |

445.4 g/mol |

IUPAC Name |

1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrogen sulfate |

InChI |

InChI=1S/C21H18NO4.H2O4S/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22;1-5(2,3)4/h4-10H,11H2,1-3H3;(H2,1,2,3,4)/q+1;/p-1 |

InChI Key |

ZKALVUWQQPLSDA-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Extraction and Isolation Methodologies in Chelerythrine Research

Techniques for Isolation from Plant Materials

The initial step in obtaining Chelerythrine (B190780) involves its extraction from various plant sources, most notably from species such as Chelidonium majus (Greater Celandine) and Macleaya cordata. A prevalent and efficient method employed for this purpose is ultrasonic-assisted extraction (UAE). This technique utilizes high-frequency sound waves to facilitate the release of the target compound from the plant material into a solvent.

Research has optimized the parameters for the ultrasonic extraction of Chelerythrine from Chelidonium majus. Key factors influencing the extraction efficiency include the choice of solvent, the ratio of liquid to solid material, extraction duration, and the ultrasonic frequency and power. Ethanol is a commonly used solvent due to its effectiveness in solubilizing alkaloids.

| Parameter | Optimal Condition |

|---|---|

| Solvent | 75% Ethanol |

| Liquid/Solid Ratio | 8:1 (mL/g) |

| Extraction Time | 35 minutes |

| Ultrasonic Frequency | 85% |

Following the extraction, the crude extract, which contains a complex mixture of compounds, undergoes further processing. This typically involves filtration to remove solid plant debris and subsequent concentration under reduced pressure to remove the solvent, yielding a concentrated crude extract rich in alkaloids, including Chelerythrine.

Fractionation Methods for Chelerythrine Enrichment

To isolate and enrich Chelerythrine from the crude extract, various fractionation techniques are employed. These methods separate compounds based on their differing physicochemical properties, such as polarity, solubility, and charge.

A fundamental and widely used technique for the initial fractionation of alkaloid-containing extracts is acid-base extraction . This method leverages the basic nature of alkaloids like Chelerythrine. The crude extract is dissolved in an organic solvent and washed with an acidic aqueous solution. The basic alkaloids are protonated and become soluble in the aqueous layer as their salt forms, while neutral and acidic compounds remain in the organic layer. Subsequently, the pH of the aqueous layer is adjusted with a base to precipitate the alkaloids in their free base form, which can then be collected.

For a more refined separation and higher purity, pH-zone-refining counter-current chromatography (CCC) has proven to be a highly effective method for separating Chelerythrine from other closely related alkaloids, such as Sanguinarine (B192314). This technique involves a liquid-liquid partition system where the pH of the stationary and mobile phases is controlled to achieve separation. In one documented application for the separation of alkaloids from Macleaya cordata, a two-phase solvent system of chloroform–ethyl acetate (B1210297)–methanol–water was utilized, with hydrochloric acid in the upper phase and triethylamine (B128534) in the lower phase. This method has demonstrated high efficiency in yielding Chelerythrine of high purity.

| Parameter | Value |

|---|---|

| Crude Extract Input | 2.0 g |

| Chelerythrine Yield | 600 mg |

| Purity of Chelerythrine | >95.0% |

Furthermore, the formation of specific salts can be utilized for purification. Research has shown that benzophenanthridine alkaloids can be crystallized as bisulfates by acidifying an ethanolic extract with sulfuric acid. This process can lead to the selective precipitation of the alkaloids as their hydrosulfate salts, thereby enriching the target compound.

Column chromatography is another indispensable tool for the purification of Chelerythrine. In this technique, the crude or partially purified extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. By carefully selecting the stationary and mobile phases, Chelerythrine can be effectively isolated from other compounds. For instance, silica gel column chromatography using a petroleum ether and ethyl acetate solvent system has been used in the purification of Chelerythrine derivatives.

Analytical Techniques for Quantification and Purity Assessment

Once Chelerythrine has been isolated and purified, it is crucial to accurately determine its concentration and assess its purity. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. For the analysis of Chelerythrine, reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

The selection of the mobile phase is critical for achieving good separation. A common mobile phase for Chelerythrine analysis consists of a mixture of acetonitrile (B52724) and water or a buffer, often with the addition of a modifying agent like triethylamine to improve peak shape. The detection of Chelerythrine is typically carried out using a UV-Vis detector, with the detection wavelength set at a point of maximum absorbance for the compound, which is generally around 268 nm.

The validation of an HPLC method is essential to ensure its accuracy, precision, and reliability. According to the International Council for Harmonisation (ICH) guidelines, validation involves assessing several parameters, including linearity, accuracy, precision, and specificity.

| Parameter | Condition/Value |

|---|---|

| Column | C18 or ODS2 |

| Mobile Phase | Acetonitrile-1% Triethylamine (25:75), pH adjusted to 3 with phosphoric acid |

| Detection Wavelength | 268 nm |

| Linear Range | 0.0516 - 0.5160 µg |

| Correlation Coefficient (r) | 1.000 |

| Average Recovery | 103.0% |

| Relative Standard Deviation (RSD) | 1.2% |

| Sample Solution Stability | Stable for 8 hours |

The data presented in these tables are interactive and can be sorted for comparative analysis. The stringent application of these extraction, fractionation, and analytical methodologies is fundamental to advancing the scientific understanding of Chelerythrine hydrosulfate and its potential applications.

Preclinical Pharmacological Mechanisms and Cellular Actions of Chelerythrine

Enzyme Inhibition Profiles and Specificity

Chelerythrine (B190780) has been identified as an inhibitor of several critical enzymes involved in cellular signaling, proliferation, and inflammation. Its specificity and mode of action vary depending on the enzymatic target, leading to a distinct profile of cellular effects.

Chelerythrine is recognized as a potent and selective inhibitor of Protein Kinase C (PKC), a family of enzymes crucial for regulating signal transduction pathways that govern cell growth and differentiation. researchgate.netnih.gov

Research indicates that chelerythrine exerts its inhibitory effect by interacting with the catalytic domain of PKC. researchgate.net This interaction prevents the enzyme from phosphorylating its target substrates. Kinetic analyses have further elucidated this mechanism, revealing that chelerythrine acts as a competitive inhibitor with respect to the phosphate-acceptor substrate, histone IIIS, with an inhibition constant (Ki) of 0.7 µM. researchgate.net In contrast, it functions as a non-competitive inhibitor concerning ATP. researchgate.net This dual kinetic profile suggests a complex interaction with the enzyme's active site.

| Parameter | Value | Inhibitory Mechanism | Reference |

|---|---|---|---|

| IC50 | 0.66 µM | Overall Potency | researchgate.netnih.gov |

| Ki (vs. Histone IIIS) | 0.7 µM | Competitive | researchgate.net |

| Inhibition (vs. ATP) | - | Non-competitive | researchgate.net |

The inhibitory action of chelerythrine demonstrates a degree of selectivity for specific isoforms within the PKC family. It is most prominently recognized for its potent inhibition of the conventional PKC isoforms, specifically PKCα and PKCβ. nih.gov This selectivity is significant as different PKC isoforms can have distinct, and sometimes opposing, physiological roles. The focused inhibition of PKCα and PKCβ is a key aspect of its mechanism in modulating cellular pathways. nih.gov

Chelerythrine has been shown to inhibit telomerase, an enzyme critical for maintaining telomere length and promoting cellular immortality, a hallmark of cancer cells. nih.gov This inhibition represents a significant mechanism for its anti-proliferative effects.

The primary mechanism by which chelerythrine inhibits telomerase is through the stabilization of G-quadruplex structures. wikipedia.orgnih.gov Telomeric DNA is rich in guanine and can fold into these four-stranded secondary structures. The formation and stabilization of G-quadruplexes at the ends of chromosomes effectively block the telomerase enzyme from accessing and elongating the telomeres. wikipedia.org

Chelerythrine selectively binds to and stabilizes the K+-form hybrid-type human telomeric DNA G-quadruplex. wikipedia.org Spectroscopic and calorimetric studies have confirmed a direct and thermodynamically favorable interaction. The binding is characterized by an end-stacking mode, where the planar chelerythrine molecule stacks onto the terminal G-quartet of the quadruplex structure. wikipedia.org This interaction creates a stable complex that hinders the enzymatic activity of telomerase, contributing to the anti-cancer properties of the compound. wikipedia.org

| Target Structure | Mechanism of Action | Binding Mode | Outcome | Reference |

|---|---|---|---|---|

| Human Telomeric G-Quadruplex DNA | Direct Binding and Stabilization | End-stacking | Inhibition of Telomerase Activity | wikipedia.org |

Chelerythrine exhibits anti-inflammatory properties that are mediated, in part, through the regulation of Cyclooxygenase-2 (COX-2). researchgate.net COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by synthesizing prostaglandins. nih.gov

The anti-inflammatory action of chelerythrine is linked to its ability to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation. researchgate.netnih.gov This effect is achieved through the regulation of COX-2 activity. researchgate.net Studies have demonstrated that chelerythrine effectively suppresses the expression of COX-2. researchgate.net This specific action on the inducible COX-2 isoform, without a reported effect on the constitutive COX-1 enzyme, suggests a targeted anti-inflammatory mechanism that may spare the homeostatic functions of COX-1. researchgate.net

Prostaglandin H Synthase (PGHS) Inhibition

Chelerythrine has been shown to modulate the activity of Prostaglandin H Synthase (PGHS), also known as Cyclooxygenase (COX). This enzyme is crucial for the synthesis of prostaglandins, which are key mediators of inflammation. Specifically, chelerythrine's interaction with PGHS leads to a reduction in the production of prostaglandin E2 (PGE2), a significant inflammatory molecule nih.gov. The inhibition of PGHS is one of the mechanisms through which chelerythrine exerts its anti-inflammatory effects nih.gov.

Na-K-ATPase Activity Enhancement

Chelerythrine has been demonstrated to increase the activity of Na-K-ATPase, an essential enzyme responsible for maintaining the sodium and potassium gradients across the cell membrane. This effect has been observed to be beneficial in conditions such as myocardial ischemia nih.gov. The enhancement of Na-K-ATPase activity by chelerythrine can lead to a reduction in intracellular sodium levels, which is protective against cellular injury, particularly in cardiac muscle cells nih.gov.

Studies have shown that this enhancement of Na-K-ATPase activity is associated with the inhibition of Protein Kinase C (PKC) by chelerythrine. PKC is known to reduce Na-K-ATPase activity, and therefore, its inhibition by chelerythrine leads to an increase in the pump's function. This mechanism is believed to contribute to the cardioprotective effects of chelerythrine by preventing sodium and subsequent calcium overload during ischemic events nih.gov.

| Parameter | Effect of Chelerythrine | Associated Mechanism | Potential Outcome |

|---|---|---|---|

| Na-K-ATPase Activity | Increase | Inhibition of Protein Kinase C (PKC) | Cardioprotection during ischemia |

| Intracellular Sodium | Decrease | Enhanced Na-K-ATPase activity | Prevention of cellular injury |

SERCA Activity Inhibition

Chelerythrine acts as an inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. The SERCA pump is vital for maintaining calcium homeostasis within cells by transporting calcium ions from the cytosol into the sarcoplasmic or endoplasmic reticulum. By inhibiting SERCA, chelerythrine disrupts this process, leading to an increase in cytosolic calcium levels. This disruption of calcium homeostasis is a significant aspect of chelerythrine's cellular actions and can contribute to its cytotoxic effects in certain contexts.

The inhibition of SERCA by chelerythrine has been identified as a potential mechanism underlying its effects on cellular calcium signaling and could be a factor in its observed biological activities.

Topoisomerase and DNA Ligase Interaction (Broad Alkaloid Context)

Within the broader context of alkaloids, many, including the benzophenanthridine alkaloid chelerythrine, are known to interact with enzymes crucial for DNA replication and repair, such as topoisomerases. Chelerythrine has been reported to have a topoisomerase poisoning effect nih.gov. Topoisomerase inhibitors function by stabilizing the transient covalent complex formed between the enzyme and DNA, which leads to DNA strand breaks and ultimately triggers cell death pathways nih.gov. This mechanism is a common feature of many anticancer agents.

Alkaloids, due to their planar aromatic structures, can intercalate into the DNA helix. This intercalation can interfere with the function of both topoisomerases and DNA ligases, enzymes that are essential for maintaining the integrity of the genome. While specific detailed studies on chelerythrine's interaction with DNA ligase are less common, its established role as a DNA intercalator and topoisomerase poison places it within a class of alkaloids that disrupt fundamental DNA processes nih.govnih.gov.

Molecular Signaling Pathway Modulation

Nuclear Factor Kappa-B (NF-κB) Pathway Regulation

Chelerythrine is a known regulator of the Nuclear Factor Kappa-B (NF-κB) signaling pathway, a critical pathway in the inflammatory response nih.govfrontiersin.org. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by various signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the expression of pro-inflammatory genes.

Chelerythrine has been shown to inhibit the activation of the NF-κB pathway. It can prevent the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of inflammatory mediators nih.gov. This inhibitory effect on the NF-κB pathway is a key mechanism behind the anti-inflammatory properties of chelerythrine nih.govfrontiersin.org.

Nrf2/ARE Signaling Pathway Activation

Chelerythrine has been found to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway nih.govplos.org. The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like chelerythrine, Nrf2 is released from Keap1 and translocates to the nucleus.

Once in the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. The activation of the Nrf2/ARE pathway by chelerythrine results in the upregulation of these protective genes, which helps to mitigate oxidative damage and inflammation nih.gov. Interestingly, the activation of Nrf2 by chelerythrine can also lead to a reduction in the nuclear translocation of NF-κB p65, suggesting a crosstalk between these two pathways that contributes to the anti-inflammatory effects of chelerythrine nih.gov.

| Signaling Pathway | Effect of Chelerythrine | Key Molecular Events | Cellular Outcome |

|---|---|---|---|

| NF-κB Pathway | Inhibition | Prevents nuclear translocation of p65 subunit | Suppression of pro-inflammatory gene expression |

| Nrf2/ARE Pathway | Activation | Promotes nuclear translocation of Nrf2 and binding to ARE | Upregulation of antioxidant and cytoprotective genes |

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov Chelerythrine has been shown to exert significant modulatory effects on several branches of the MAPK family.

Preclinical studies have demonstrated that Chelerythrine can induce the activation of c-Jun N-terminal kinase 1 (JNK1) and p38 MAPK. In HeLa cells, Chelerythrine treatment resulted in a time- and dose-dependent activation of both JNK1 and p38. nih.gov This activation is mediated by the upstream kinases MEKK1 and MKK4. nih.gov

Notably, this effect is independent of Protein Kinase C (PKC) inhibition, a commonly attributed mechanism of Chelerythrine. nih.gov Treatment with other potent PKC inhibitors did not result in the activation of JNK1 or p38. nih.gov Instead, the activation of these pathways by Chelerythrine is linked to an oxidative stress mechanism. The introduction of antioxidants such as N-acetyl-L-cysteine, dithiothreitol, and glutathione was found to impair the Chelerythrine-induced activation of JNK1 and p38. nih.gov This activation of the JNK1 and p38 pathways through oxidative stress has been identified as a key mechanism through which Chelerythrine induces apoptosis. nih.gov

Table 1: Research Findings on Chelerythrine's Activation of JNK1 and p38 MAPK

| Cell Line | Observed Effect | Mediating Kinases | Associated Mechanism | Reference |

|---|

Chelerythrine also interacts with the Extracellular signal-Regulated Kinase (ERK) pathway, another major branch of the MAPK signaling cascade. In osteosarcoma cells (HOS and U2OS), Chelerythrine treatment leads to the rapid, dose-dependent, and sustained activation of the RAF/MEK/ERK pathway. nih.govnih.gov This activation was evident as early as two minutes after treatment and was sustained for over four hours. nih.gov

The activation of the ERK pathway appears to be a critical component of Chelerythrine-induced apoptosis in these cells. nih.gov The use of pharmaceutical inhibitors of MEK, an upstream kinase of ERK, significantly abrogated the apoptotic effects of Chelerythrine. nih.gov Conversely, inhibitors of JNK or p38 did not block this effect. nih.gov These findings suggest that in certain cellular contexts like osteosarcoma, the pro-apoptotic action of Chelerythrine is mediated through the activation of the RAF/MEK/ERK signaling cascade. nih.gov

Table 2: Research Findings on Chelerythrine's Interaction with the ERK Pathway

| Cell Line | Observed Effect | Mediating Pathway | Functional Outcome | Reference |

|---|

PI3K/Akt/mTOR Signaling Pathway Disruption

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates the cell cycle, proliferation, and survival. wikipedia.org Aberrant activation of this pathway is a common feature in many cancers. nih.gov

Recent preclinical research has identified that Chelerythrine can inhibit this key survival pathway. In studies involving cancer stem-like cells (CSCs) derived from osteosarcoma cell lines (U2OS and MG-63), Chelerythrine demonstrated an inhibitory effect on the phosphorylation of PI3K, Akt, and mTOR. nih.gov This inhibition of the PI3K/Akt/mTOR signaling pathway was associated with a reduction in the stemness and malignant behaviors of these cancer stem cells. nih.gov Specifically, the expression of matrix metalloproteinases MMP-2 and MMP-9, which are downstream of this pathway, was significantly decreased following Chelerythrine treatment, suggesting a potential inhibition of invasion. nih.gov

Table 3: Research Findings on Chelerythrine's Disruption of PI3K/Akt/mTOR Signaling

| Cell Model | Observed Effect | Associated Outcomes | Reference |

|---|

JAK/STAT Signaling Pathway Modulation

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in the immune system, cell proliferation, and apoptosis. nih.govnih.gov To date, preclinical research has not established a direct modulatory role of Chelerythrine on the JAK/STAT signaling pathway. Comprehensive studies investigating the specific effects of Chelerythrine on the phosphorylation and activation of JAK and STAT proteins are not available in the current scientific literature.

Hydrogen Sulfide (H2S) Pathway Interactions (e.g., CSE/H2S activation)

Hydrogen sulfide (H2S) is recognized as a gaseous signaling molecule involved in various physiological processes. nih.govnih.gov It is endogenously produced by enzymes such as cystathionine γ-lyase (CSE). nih.gov Currently, there is a lack of preclinical data investigating the interaction between Chelerythrine and the H2S signaling pathway. No studies have been published that specifically examine whether Chelerythrine modulates the activity of CSE or alters the endogenous levels of H2S.

Glucocorticoid Receptor Binding and Transcriptional Effects

The glucocorticoid receptor (GR) is a nuclear receptor that, upon binding to glucocorticoid hormones, acts as a ligand-dependent transcription factor to regulate gene expression related to metabolism, inflammation, and stress responses. There is no evidence in the existing preclinical scientific literature to suggest that Chelerythrine directly binds to the glucocorticoid receptor. Furthermore, studies on the potential transcriptional effects of Chelerythrine mediated through the glucocorticoid receptor have not been reported.

AMPK Signaling Inhibition

An extensive review of scientific literature does not provide significant evidence to characterize chelerythrine as a direct inhibitor of AMP-activated protein kinase (AMPK) signaling. The primary and most well-documented mechanism of action for chelerythrine is its role as a potent and selective inhibitor of Protein Kinase C (PKC). It competitively targets the catalytic domain of PKC, thereby interfering with the signaling cascades dependent on this enzyme. While chelerythrine's effects on other pathways, such as p38 MAPK and NF-κB, have been noted, a direct inhibitory action on the AMPK pathway is not an established part of its pharmacological profile.

ROS-MST1 Pathway Modulation in Neuronal Apoptosis

Chelerythrine has been identified as a modulator of the Reactive Oxygen Species (ROS)-Mammalian Sterile 20-like Kinase 1 (MST1) signaling pathway, particularly in the context of neuronal apoptosis. In preclinical models of subarachnoid hemorrhage, excessive ROS production typically triggers the cleavage and activation of MST1, a key step in promoting neuronal cell death. Research has shown that while neuroprotective agents like hydrogen sulfide (H₂S) can suppress this pathway, chelerythrine can counteract this effect. Chelerythrine acts as an MST1 agonist, enhancing its caspase-dependent cleavage. This action reverses the anti-apoptotic effects of protective agents, confirming chelerythrine's role in promoting the pro-apoptotic ROS-MST1 signaling cascade in neurons.

Cellular and Subcellular Process Modulation

Induction of Programmed Cell Death

Chelerythrine is widely recognized for its capacity to induce programmed cell death in various cell types. Its cytotoxic effects are primarily mediated through the initiation of apoptosis, a controlled and organized process of cellular dismantling. This induction of apoptosis is a central mechanism behind its observed anti-tumor activities in preclinical studies.

In a variety of preclinical cancer models, chelerythrine has demonstrated consistent efficacy in triggering apoptosis. Studies using human cancer cell lines have shown that chelerythrine treatment leads to the characteristic morphological and biochemical hallmarks of apoptosis. This has been observed in diverse cancer types, including renal cell carcinoma, human hepatoma, and promyelocytic leukemia. nih.govnih.govnih.gov The pro-apoptotic activity of chelerythrine in these models underscores its potential as a cytotoxic agent that targets malignant cells. For instance, in renal cancer cells, chelerythrine markedly suppresses cell growth in a time- and dose-dependent manner by inducing apoptosis. nih.gov

The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL, MCL-1) and pro-apoptotic (e.g., Bax, Bak) members, are critical regulators of the mitochondrial pathway of apoptosis. Chelerythrine modulates the expression and function of these proteins to facilitate cell death.

In several cancer cell models, chelerythrine treatment shifts the balance of Bcl-2 family proteins in favor of apoptosis. For example, in renal cancer cells, chelerythrine was found to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.gov Similarly, in human hepatoma SMMC-7721 cells, chelerythrine treatment led to an upregulation of Bax and Bid expression and a downregulation of Bcl-xL. nih.gov

Interestingly, some research indicates that chelerythrine may also induce apoptosis through a mechanism that is independent of the canonical Bax/Bak gateway. One study found that chelerythrine could trigger mitochondrial depolarization and cytochrome c release even in murine embryonic fibroblasts that were double knock-outs for both Bax and Bak, cells which are typically resistant to many apoptotic stimuli. nih.govresearchgate.netresearchgate.net This suggests that chelerythrine can act directly on the mitochondria to induce permeability transition and apoptosis, bypassing the need for Bax or Bak. nih.govuq.edu.au The specific interactions between chelerythrine and the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1) are not yet well-defined in the existing literature.

Table 1: Effect of Chelerythrine on Bcl-2 Family Proteins in Preclinical Models

| Cell Line | Effect on Pro-Apoptotic Proteins | Effect on Anti-Apoptotic Proteins | Reference |

|---|---|---|---|

| Renal Cancer Cells (HEK-293, SW-839) | Bax expression increased | Bcl-2 expression decreased | nih.gov |

| Human Hepatoma (SMMC-7721) | Bax and Bid expression upregulated | Bcl-xL expression downregulated; No variation in Bcl-2 | nih.gov |

The execution phase of apoptosis is carried out by a family of cysteine proteases known as caspases. Chelerythrine-induced apoptosis involves the activation of this caspase cascade. Following the disruption of mitochondrial membrane potential and the release of cytochrome c, initiator caspases (like caspase-9) are activated, which in turn activate effector caspases, most notably caspase-3. nih.gov

Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the dismantling of the cell. One of the key substrates of caspase-3 is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. The cleavage of PARP by caspase-3 is considered a hallmark of apoptosis. nih.gov Studies have consistently shown that treatment with chelerythrine leads to the robust activation of caspase-3 and the subsequent cleavage of PARP into its characteristic fragments in various cancer cell lines, including renal cancer and human hepatoma cells. nih.govnih.gov This inactivation of PARP ensures that the energy stores of the cell are not depleted in futile DNA repair attempts and facilitates the progression of cell death. nih.gov

Table 2: Chelerythrine's Effect on Apoptosis Execution

| Cell Line | Caspase Activation | PARP Cleavage | Reference |

|---|---|---|---|

| Human Hepatoma (SMMC-7721) | Activation of caspase-3 | Cleavage of PARP observed | nih.gov |

| Renal Cancer Cells (HEK-293, SW-839) | Cleaved caspase-3 upregulated | Cleaved PARP upregulated | nih.gov |

Mentioned Compounds

Apoptosis Induction in Preclinical Cancer Models

Mitochondrial Apoptotic Pathway Engagement and Dysfunction

Chelerythrine is a potent inducer of apoptosis, primarily through the engagement of the mitochondrial pathway. It can accumulate in the mitochondria, leading to dysfunction. frontiersin.org This process involves the disruption of the mitochondrial membrane potential (ΔΨm), a critical early event in apoptosis.

Key molecular events in chelerythrine-induced mitochondrial apoptosis include:

Disruption of Mitochondrial Membrane Potential: Treatment with chelerythrine leads to a significant decrease in the mitochondrial membrane potential in a dose-dependent manner.

Release of Cytochrome c: The collapse of the mitochondrial membrane potential facilitates the release of cytochrome c from the mitochondria into the cytosol. nih.gov This release is a crucial step in activating the apoptotic cascade.

Activation of Caspases: In the cytosol, cytochrome c, along with Apaf-1, activates caspase-9, which in turn activates downstream executioner caspases like caspase-3. nih.govnih.gov Activated caspase-3 is responsible for the cleavage of cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis. frontiersin.orgnih.gov

Regulation of Bcl-2 Family Proteins: Chelerythrine modulates the expression of Bcl-2 family proteins, which are key regulators of the mitochondrial apoptotic pathway. It has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-xL and upregulate the expression of pro-apoptotic proteins such as Bax and Bid. frontiersin.orgnih.gov Chelerythrine has been identified as a natural inhibitor of Bcl-xL. nih.govresearchgate.net

Notably, chelerythrine can induce apoptosis even in cells lacking both Bax and Bak, which are typically essential for the mitochondrial pathway, suggesting the existence of an alternative, Bax/Bak-independent mechanism of action. nih.govresearchgate.net This alternative pathway may involve the mitochondrial permeability transition pore (mPTP), as the effects of chelerythrine on mitochondrial swelling and membrane potential loss can be inhibited by cyclosporine A, an mPTP inhibitor. nih.govresearchgate.net

Table 1: Key Molecular Events in Chelerythrine-Induced Mitochondrial Apoptosis

| Molecular Event | Observation | Reference |

|---|---|---|

| Mitochondrial Accumulation | Chelerythrine aggregates in mitochondria. | frontiersin.org |

| Membrane Potential (ΔΨm) | Disruption and depolarization of the mitochondrial membrane. | frontiersin.org |

| Cytochrome c Release | Increased release from mitochondria to the cytosol. | nih.gov |

| Caspase Activation | Activation of caspase-9 and caspase-3. | nih.govnih.gov |

| PARP Cleavage | Cleavage of PARP by activated caspase-3. | frontiersin.orgnih.gov |

| Bcl-2 Family Regulation | Downregulation of Bcl-xL; upregulation of Bax and Bid. | frontiersin.orgnih.gov |

| Bax/Bak-Independent Apoptosis | Induction of apoptosis in Bax/Bak double knock-out cells. | nih.govresearchgate.net |

Autophagy-Mediated Cell Death

In addition to apoptosis, chelerythrine can induce autophagy, a cellular process of self-digestion that can lead to cell death. frontiersin.org This process is characterized by the formation of autophagosomes, which sequester cellular components for degradation.

Studies in non-small cell lung cancer (NSCLC) cells have shown that chelerythrine treatment triggers the expression of phosphatidylethanolamine-modified microtubule-associated protein light-chain 3 (LC3-II), a key marker of autophagy. researchgate.net The induction of autophagy by chelerythrine appears to be dependent on the generation of reactive oxygen species (ROS). nih.govresearchgate.net In some cell lines, inhibiting autophagy can reverse the cytotoxic effects of chelerythrine, highlighting its role in mediating cell death. researchgate.net However, in other contexts, chelerythrine does not appear to engage the autophagic death mechanism. nih.gov

Table 2: Markers of Chelerythrine-Induced Autophagy

| Marker | Observation | Cell Line | Reference |

|---|---|---|---|

| LC3-II Expression | Increased expression upon chelerythrine treatment. | A549, NCI-H1299 | researchgate.net |

| Autophagic Flux | Increased autophagic flux observed. | A549 | researchgate.net |

| ROS Dependence | Autophagy induction is linked to ROS generation. | A549, NCI-H1299 | researchgate.net |

Cell Cycle Arrest Mechanisms (G1 and G2/M phases)

Chelerythrine can inhibit cancer cell proliferation by inducing cell cycle arrest, preventing cells from progressing through the division cycle. frontiersin.org Research has indicated that chelerythrine can cause arrest in both the G1 and G2/M phases of the cell cycle.

The arrest in these specific phases prevents the cell from entering the S phase (DNA synthesis) and M phase (mitosis), respectively. This disruption of the cell cycle is a key component of its antitumor activity. For instance, in human hepatoma SMMC-7721 cells, chelerythrine treatment led to a significant accumulation of cells in the S phase. Other studies have pointed towards G1 and G2/M arrest in different cancer cell types. The precise molecular mechanisms involve the modulation of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.

Table 3: Effects of Chelerythrine on Cell Cycle Phases

| Cell Cycle Phase | Effect | Cell Line | Reference |

|---|---|---|---|

| S Phase | Accumulation of cells. | SMMC-7721 | |

| G1 and G2/M Phases | Induction of arrest. | General | frontiersin.org |

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

A prominent mechanism underlying the action of chelerythrine is the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress. frontiersin.orgnih.gov Excessive ROS production can damage cellular components and trigger cell death pathways.

The production of ROS, possibly hydrogen peroxide (H₂O₂), appears to be a critical mediator of chelerythrine-induced apoptosis. nih.gov This is supported by findings that antioxidants like N-acetyl-L-cysteine (NAC) can inhibit chelerythrine-induced apoptosis and cytochrome c release. nih.govnih.gov The generation of ROS by chelerythrine has been observed in various cell types, including cardiac myocytes and cancer cells. nih.govnih.govdovepress.com This ROS production can lead to mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and ultimately, apoptosis. nih.govdovepress.com The amount of ROS generated may determine the type of cell death, with lower levels inducing apoptosis and higher levels potentially leading to necrosis. mdpi.com

Table 4: Evidence for Chelerythrine-Induced ROS Generation

| Observation | Experimental Context | Reference |

|---|---|---|

| Increased ROS Production | Observed in cardiac myocytes and various cancer cell lines. | nih.govnih.govnih.gov |

| Inhibition by Antioxidants | N-acetyl-L-cysteine (NAC) and glutathione inhibit apoptosis. | nih.govnih.gov |

| Mediation of Apoptosis | ROS generation is a key step in chelerythrine-induced apoptosis. | nih.govnih.gov |

| Induction of ER Stress | ROS accumulation leads to ER stress and subsequent apoptosis. | dovepress.com |

Inhibition of Tumor Invasion and Metastasis

Chelerythrine has been shown to inhibit the invasion and metastasis of cancer cells, which are key processes in tumor progression and patient mortality. frontiersin.org This inhibitory effect is mediated through the downregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cell migration.

Specifically, chelerythrine has been found to decrease the expression of MMP-2 and MMP-9. frontiersin.orgnih.govjst.go.jp This downregulation is often mediated through the inhibition of signaling pathways such as the PI3K/Akt/mTOR pathway. frontiersin.orgjst.go.jp Furthermore, chelerythrine can affect the cytoskeleton structure by reducing the phosphorylation of focal adhesion kinase (p-FAK), which is crucial for cell motility. frontiersin.orgjst.go.jp In androgen-independent prostate cancer cells, chelerythrine not only decreased MMP-2 and MMP-9 but also increased the expression of their endogenous inhibitors, TIMP-1 and TIMP-2. nih.gov

Table 5: Molecular Targets of Chelerythrine in Metastasis Inhibition

| Target Molecule/Pathway | Effect of Chelerythrine | Cell Type | Reference |

|---|---|---|---|

| MMP-2 | Downregulation of expression. | Hepatocellular carcinoma, Prostate cancer | frontiersin.orgnih.govjst.go.jp |

| MMP-9 | Downregulation of expression. | Hepatocellular carcinoma, Prostate cancer | frontiersin.orgnih.govjst.go.jp |

| PI3K/Akt/mTOR Pathway | Inhibition of the pathway. | Hepatocellular carcinoma | frontiersin.orgjst.go.jp |

| p-FAK | Reduction in expression. | Hepatocellular carcinoma | frontiersin.orgjst.go.jp |

| TIMP-1 and TIMP-2 | Augmentation of expression. | Prostate cancer | nih.gov |

| NF-κB Pathway | Inactivation of the pathway. | Prostate cancer | nih.gov |

Direct Interaction with Nucleic Acids

Beyond its effects on cellular signaling pathways, chelerythrine can directly interact with nucleic acids, particularly with specific DNA structures. This interaction represents another facet of its anticancer mechanism.

Chelerythrine exhibits a selective binding affinity for G-quadruplex (G4) structures in DNA. frontiersin.orgmdpi.com G-quadruplexes are four-stranded nucleic acid structures that can form in guanine-rich sequences, such as those found in human telomeres. The stabilization of these G-quadruplex structures by small molecules like chelerythrine can inhibit the activity of telomerase, an enzyme that is overactive in the majority of cancer cells and is crucial for maintaining telomere length and enabling unlimited cell proliferation.

By binding to and stabilizing telomeric G-quadruplexes, chelerythrine can interfere with telomere maintenance, leading to telomere shortening and ultimately triggering cellular senescence or apoptosis. frontiersin.org This selective targeting of G-quadruplexes over duplex DNA makes chelerythrine a promising candidate for the development of targeted anticancer therapies. mdpi.com

Table 6: Characteristics of Chelerythrine Binding to G-Quadruplexes

| Feature | Description | Reference |

|---|---|---|

| Binding Selectivity | Preferential binding to G-quadruplex DNA over B-DNA. | mdpi.com |

| Mechanism of Action | Stabilization of G-quadruplex structures. | frontiersin.org |

| Biological Consequence | Inhibition of telomerase activity. | frontiersin.org |

| Therapeutic Potential | Targeting G-quadruplexes for antitumoral purposes. | mdpi.com |

Binding to Non-Telomeric G-Quadruplex Sequences (e.g., VEGFA, BCL2, KRAS promoters)

Chelerythrine, a plant alkaloid, demonstrates the ability to bind to and stabilize G-quadruplex structures located in the promoter regions of several key oncogenes, including Vascular Endothelial Growth Factor A (VEGFA), B-cell lymphoma 2 (BCL2), and Kirsten rat sarcoma viral oncogene homolog (KRAS). nih.govnih.govresearchgate.net This interaction is significant as the formation of G-quadruplexes in these promoter regions can act as a regulatory switch, modulating gene transcription. By arresting these sequences in a G-quadruplex conformation, chelerythrine effectively downregulates the expression of these genes. nih.govresearchgate.net

The binding mechanism has been characterized through various biophysical techniques. Spectroscopic analyses, such as UV absorption spectroscopy, reveal pronounced hypochromism and a red shift upon chelerythrine's interaction with these G-quadruplexes, which, along with ethidium bromide displacement assays, suggests an end-stacking mode of interaction. nih.govresearchgate.net Further evidence from fluorescence anisotropy and circular dichroism (CD) melting studies shows that the formation of the chelerythrine-quadruplex complex is stable. nih.govresearchgate.netresearchgate.net Isothermal titration calorimetry data has confirmed that this binding is a thermodynamically favorable process. nih.gov

Molecular dynamics simulations have provided a more detailed picture of the interaction between chelerythrine and the G-quadruplex structures. nih.govresearchgate.net In studies with MCF7 breast cancer cells, treatment with chelerythrine led to a significant downregulation of the transcript levels of VEGFA, BCL2, and KRAS, confirming that the alkaloid can efficiently bind to these quadruplex motifs in cellulo. nih.gov The stabilization of these G-quadruplex structures by chelerythrine presents a mechanism for its potential anticancer activity by interfering with crucial cellular processes like angiogenesis and evasion of apoptosis. nih.govnih.gov

Table 1: Effects of Chelerythrine on Oncogene Promoter G-Quadruplexes

| Promoter Gene | Observed Biophysical Changes | Biological Outcome | Supporting Evidence |

|---|---|---|---|

| VEGFA | Binds and stabilizes G-quadruplex structure; 12 nm red shift and 63% hypochromism in UV absorption. researchgate.net | Downregulation of gene expression. nih.govnih.gov | Spectroscopy, CD melting, qRT-PCR. nih.govresearchgate.netresearchgate.net |

| BCL2 | Forms a stable complex with G-quadruplex; 12 nm red shift and 61% hypochromism in UV absorption. researchgate.net | Downregulation of gene expression. nih.govnih.gov | Spectroscopy, Calorimetry, Luciferase Assay. nih.govresearchgate.net |

| KRAS | Binds to G-quadruplex via end-stacking; 14 nm red shift and 50% hypochromism in UV absorption. researchgate.net | Downregulation of gene expression. nih.govnih.gov | Fluorescence Anisotropy, MD Simulation. nih.govresearchgate.net |

Interaction with Double-Stranded RNA (ds poly(rA))

In addition to its interaction with DNA structures, chelerythrine has been studied for its ability to bind to various forms of RNA. Biophysical studies have investigated the structural and thermodynamic basis of its interaction with double-stranded polyadenylic acid (ds poly(rA)). nih.gov This research indicates that chelerythrine binds effectively to double-stranded RNA, a process driven by entropy. nih.gov This interaction can lead to the formation of spontaneous self-assembled structures, highlighting a complex recognition process between the small molecule and the RNA duplex. nih.gov

Mechanisms of Antimicrobial Activity

Chelerythrine exhibits potent antibacterial activities, particularly against Gram-positive bacteria such as Staphylococcus aureus (including MRSA strains) and Streptococcus agalactiae. nih.govnih.govnih.gov Its antimicrobial effect is not due to a single mechanism but rather a multi-target action that culminates in bacterial cell death. nih.gov

Bacterial Cell Wall and Membrane Disruption

A primary mechanism of chelerythrine's antibacterial action is the destruction of the bacterial cell wall and cell membrane. nih.gov Electron microscopy studies, including both scanning electron microscopy (SEM) and transmission electron microscopy (TEM), have revealed severe morphological changes in bacteria treated with chelerythrine. nih.govnih.govnih.gov Observed alterations include cell shrinkage, collapse, and the appearance of damage to the cell wall and membrane, ultimately leading to the leakage of intracellular contents. nih.govnih.gov This disruption of the cell envelope's integrity is a critical step in its bactericidal effect. nih.govmdpi.com

Alterations in Membrane Permeability and Ion Homeostasis (e.g., ATP, AKP, Na+, K+, Ca2+, Mg2+)

Following the disruption of the cell wall and membrane, there is a significant increase in membrane permeability. nih.govnih.gov This is evidenced by the leakage of intracellular components into the extracellular environment. One key indicator of cell wall damage is the release of alkaline phosphatase (AKP), an enzyme located between the bacterial cell wall and membrane. nih.govfrontiersin.org Studies have shown that upon treatment with chelerythrine, extracellular AKP levels increase rapidly. nih.govnih.gov

Furthermore, the compromised membrane integrity leads to the extracellular release of adenosine triphosphate (ATP) and soluble proteins. nih.govnih.govnih.gov The loss of ATP disrupts cellular energy metabolism, while the leakage of essential proteins hinders vital cellular functions. nih.gov Chelerythrine also disrupts ion homeostasis by increasing the permeability of the membrane to various ions, resulting in the extracellular release of sodium (Na+), potassium (K+), calcium (Ca2+), and magnesium (Mg2+). nih.govnih.gov This loss of ionic balance further contributes to the bactericidal effect. nih.gov

Table 2: Chelerythrine-Induced Changes in Bacterial Membrane Permeability

| Marker/Ion | Effect of Chelerythrine | Consequence | Affected Bacteria (Examples) |

|---|---|---|---|

| Alkaline Phosphatase (AKP) | Increased extracellular leakage. nih.govnih.gov | Indicates cell wall damage. nih.govfrontiersin.org | S. aureus, MRSA, S. agalactiae. nih.govnih.gov |

| Adenosine Triphosphate (ATP) | Extracellular release. nih.govnih.gov | Disruption of energy metabolism. | S. agalactiae. nih.govnih.gov |

| Soluble Proteins | Increased extracellular concentration. nih.gov | Loss of essential cellular components. | S. aureus, MRSA. nih.gov |

| Na+, K+ | Extracellular release. nih.govnih.gov | Disruption of ion homeostasis. | S. agalactiae. nih.govnih.gov |

| Ca2+, Mg2+ | Extracellular release. nih.govnih.gov | Disruption of ion homeostasis and enzyme function. | S. agalactiae. nih.govnih.gov |

Inhibition of Bacterial Cell Division and Reproduction

Chelerythrine also interferes with the fundamental process of bacterial cell division and reproduction. nih.gov Treatment with the compound has been shown to cause filamentous growth in bacteria, a hallmark of inhibited cell division. nih.gov This effect is attributed to the inhibition of the formation of the Z-ring, a critical structure for bacterial cytokinesis composed of the FtsZ protein. nih.gov FtsZ is a highly conserved protein that is essential for cell division in most bacteria, making it an attractive target for antibacterial agents. frontiersin.orgresearchgate.netmdpi.com By disrupting Z-ring formation, chelerythrine effectively halts the division process, preventing bacterial proliferation. nih.gov

Interference with Bacterial Biosynthesis Pathways (e.g., protein, pyrimidine, purine (B94841) nucleotides, peptidoglycan, lipid-A)

In addition to its effects on cellular structures and division, chelerythrine disrupts several vital bacterial biosynthesis pathways. nih.gov It has been shown to inhibit the synthesis of proteins, which is essential for all cellular functions. nih.gov Furthermore, chelerythrine interferes with the synthesis of key nucleic acid precursors, including both pyrimidine and purine nucleotides. nih.gov This action would directly impede DNA and RNA synthesis, halting growth and replication.

Inhibition of DNA Damage Repair in Bacteria

Chelerythrine has been shown to interfere with the mechanisms of DNA damage repair in certain bacteria. In a study involving Xanthomonas oryzae pv. oryzae, the bacterium responsible for bacterial blight in rice, chelerythrine was found to inhibit DNA damage repair processes. nih.gov This inhibition is a crucial aspect of its antibacterial activity, as it prevents the bacteria from repairing DNA lesions, ultimately leading to cell death. nih.gov The process of DNA repair in bacteria is a complex system involving various pathways to correct different types of DNA damage and maintain genomic integrity. nih.gov When these repair mechanisms are inhibited, the accumulation of DNA damage can block replication and transcription, leading to cell death. nih.gov

Inhibition of Bacterial Virulence Factors

The antibacterial efficacy of chelerythrine extends to the inhibition of bacterial virulence factors, which are molecules that enable bacteria to colonize a host and cause disease. Research on Xanthomonas oryzae pv. oryzae has demonstrated that chelerythrine can effectively decrease the pathogenicity of this bacterium by inhibiting the production of key virulence factors. nih.gov Specifically, it has been observed to inhibit the production of extracellular polysaccharides, which are crucial for biofilm formation and protection of the bacteria from the host's immune system. nih.gov Furthermore, chelerythrine has been shown to inhibit cellulase secretion and biofilm formation, both of which are important for the virulence of Xanthomonas oryzae pv. oryzae. nih.gov

Modulation of Oxidative Stress in Bacteria

Chelerythrine has been found to modulate oxidative stress in bacteria as part of its antimicrobial mechanism. Studies have shown that it can induce the accumulation of reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress. nih.govfrontiersin.org This increase in ROS can cause significant damage to cellular components, including DNA, proteins, and lipids, ultimately contributing to bacterial cell death. frontiersin.org

In Xanthomonas oryzae pv. oryzae, chelerythrine treatment led to a notable increase in ROS levels. nih.gov This, in turn, triggered an oxidative stress response in the bacteria, evidenced by the overexpression of certain antioxidant enzymes like AhpC, KatE, and Ohr, in an attempt to counteract the ROS. nih.gov However, chelerythrine was also found to inhibit the expression of other antioxidant components like AhpF and TrxA, thereby disrupting the bacterial antioxidant defense system. nih.gov Similarly, in Streptococcus agalactiae, chelerythrine was observed to induce the generation of a substantial amount of ROS, leading to oxidative damage. frontiersin.org

Immunomodulatory and Anti-inflammatory Mechanisms

Chelerythrine exhibits significant immunomodulatory and anti-inflammatory properties through various mechanisms, including the regulation of pro-inflammatory signaling pathways and mediators.

Regulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β)

A key aspect of chelerythrine's anti-inflammatory effect is its ability to reduce the production of pro-inflammatory cytokines. Research has consistently shown that chelerythrine can inhibit the release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). plos.orgfrontiersin.org For instance, in a model of lipopolysaccharide (LPS)-induced acute lung injury, chelerythrine pretreatment markedly inhibited the increase of TNF-α, IL-6, and IL-1β in both bronchoalveolar lavage fluid and cell supernatants. frontiersin.org This inhibition is mediated, at least in part, by the suppression of the NF-κB signaling pathway. plos.org In studies with human monocyte-derived macrophages, chelerythrine was also found to significantly decrease the gene expression of IL-6. nih.gov

Effects of Chelerythrine on Pro-inflammatory Cytokine Levels

| Cytokine | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| TNF-α | LPS-induced acute lung injury | Inhibited production | plos.orgfrontiersin.org |

| IL-6 | LPS-induced acute lung injury | Inhibited production | plos.orgfrontiersin.org |

| IL-1β | LPS-induced acute lung injury | Inhibited production | plos.orgfrontiersin.org |

| IL-6 | LPS-stimulated THP-1 cells | Decreased mRNA level | nih.gov |

Modulation of Prostaglandin E2 (PGE2) Production

Chelerythrine has also been demonstrated to modulate the production of Prostaglandin E2 (PGE2), a key mediator of inflammation. frontiersin.orgresearchgate.net Studies have shown that chelerythrine can inhibit the production of PGE2. frontiersin.org This inhibitory action is thought to be mediated through the regulation of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins. frontiersin.org

Cardiovascular System Research

Research into the effects of chelerythrine on the cardiovascular system has revealed its potential to modulate cellular pathways involved in myocardial injury. A study investigating the effects of chelerythrine on the remote myocardium following a myocardial infarction in rats found that it influences the balance between pro- and anti-apoptotic signaling pathways. nih.gov Specifically, chelerythrine treatment was observed to markedly reduce DNA fragmentation, a marker of apoptosis. nih.gov While it did not change the activation of caspase-3, it significantly increased the phosphorylation of Bad and Akt, which are key proteins in cell survival pathways. nih.gov These findings suggest that chelerythrine can shift the balance towards cell survival by inhibiting pro-apoptotic signals and activating anti-apoptotic pathways in the myocardium remote from the infarction. nih.gov

Cardiovascular Effects of Chelerythrine Post-Myocardial Infarction

| Parameter | Effect of Chelerythrine | Reference |

|---|---|---|

| DNA Fragmentation | Markedly reduced | nih.gov |

| Caspase-3 Activation | Unchanged | nih.gov |

| Bad Phosphorylation | Highly increased | nih.gov |

| Akt Phosphorylation | Highly increased | nih.gov |

Modulation of Myofilament Calcium Sensitivity

Chelerythrine has been shown to influence the calcium sensitivity of cardiac myofilaments, a key determinant of myocardial contractility. In a study involving single rabbit ventricular myocytes, the peptide hormone endothelin-1 was found to induce a biphasic inotropic effect, characterized by an initial decrease followed by an increase in cell shortening. The later increase in contractility was associated with an enhanced myofilament response to calcium. Pre-treatment with chelerythrine, a known protein kinase C (PKC) inhibitor, was observed to inhibit this endothelin-1-induced increase in myofilament Ca2+ sensitivity. This effect was achieved without a significant impact on the intracellular calcium transients, suggesting a direct or indirect modulation of the contractile machinery's responsiveness to calcium. nih.gov

| Treatment Group | Observed Effect on Myofilament Ca2+ Sensitivity |

|---|---|

| Endothelin-1 (10 nM) | Increased |

| Chelerythrine (1 µM) + Endothelin-1 (10 nM) | Inhibition of the increase in sensitivity |

Effects on Cardiac Action Potentials

The electrophysiological properties of cardiomyocytes are critical for normal heart function, and alterations in the cardiac action potential can have significant physiological consequences. Preclinical studies have begun to explore the impact of chelerythrine on these electrical events. In cardiomyocytes isolated from neonatal rats, chelerythrine has been observed to modify the parameters of the action potential. While specific quantitative data on the direct effects of chelerythrine on action potential duration (APD), amplitude, and resting membrane potential are still emerging, its known role as a PKC inhibitor suggests potential indirect effects. PKC is a known modulator of various ion channels that govern the shape and duration of the cardiac action potential.

Influence on Ion Channels in Cardiomyocytes (e.g., IK1, ICa-L)

The effects of chelerythrine on specific ion currents that shape the cardiac action potential have been investigated. The inwardly rectifying potassium current (IK1) is crucial for stabilizing the resting membrane potential and for the final phase of repolarization. In human atrial cardiomyocytes, endothelin-1 has been shown to inhibit IK1. This inhibition was suppressed by the PKC inhibitor staurosporine, and similar effects on the Kir2.3 channel subunit, a component of IK1, were observed to be suppressed by chelerythrine. This suggests that chelerythrine can interfere with the PKC-mediated inhibition of IK1.

The L-type calcium current (ICa-L) is fundamental for the plateau phase of the cardiac action potential and for initiating calcium-induced calcium release, which leads to muscle contraction. As a potent PKC inhibitor, chelerythrine is expected to modulate ICa-L, given that PKC phosphorylation is a known regulatory pathway for this channel. However, direct preclinical evidence detailing the specific effects of chelerythrine on ICa-L in cardiomyocytes is not yet fully established.

Attenuation of Renal Ischemia/Reperfusion-induced Myocardial Injury

Remote organ injury, where ischemia in one organ leads to damage in a distant organ, is a significant clinical concern. Preclinical research has demonstrated that chelerythrine can provide protection against myocardial injury induced by renal ischemia/reperfusion (I/R). In a study using a diabetic rat model, pretreatment with chelerythrine was found to attenuate the myocardial damage resulting from renal I/R. nih.gov The protective mechanism involves the activation of the cystathionine-γ-lyase (CSE)/hydrogen sulfide (H2S) signaling pathway. nih.gov Chelerythrine administration led to an upregulation of CSE expression and an increase in H2S levels in the myocardium. This was associated with a downregulation of PKC-α, PKC-β2, and nuclear factor-kappa B (NF-κB), suggesting that chelerythrine's cardioprotective effects in this context are mediated through the PKC/NF-κB pathway. nih.gov

| Parameter | Effect of Chelerythrine Pretreatment |

|---|---|

| Myocardial Injury Markers | Ameliorated |

| Oxidative Stress | Reduced |

| Myocardial H2S Level | Increased |

| CSE Expression | Up-regulated |

| PKC-α and PKC-β2 Expression | Down-regulated |

| NF-κB Expression | Down-regulated |

Impact on Cerebral Vasospasm

Cerebral vasospasm, a narrowing of the cerebral arteries, is a serious complication following subarachnoid hemorrhage. The vasoconstrictor protein kinase C (PKC) is considered to play a significant role in the pathogenesis of vasospasm. A preclinical study in a rat model of experimental subarachnoid hemorrhage investigated the effect of systemic administration of chelerythrine. The results demonstrated that treatment with chelerythrine markedly attenuated the vasoconstriction of the basilar artery. nih.gov This finding suggests that chelerythrine is effective in preventing delayed cerebral vasospasm, highlighting the therapeutic potential of PKC inhibition in this condition. nih.gov

Gastroprotective Mechanisms in Preclinical Models

Chelerythrine has demonstrated significant protective effects against gastric ulcers in preclinical models. In a study investigating ethanol-induced gastric ulcers in mice, administration of chelerythrine prior to ethanol exposure dose-dependently inhibited the formation of gastric lesions. nih.gov The gastroprotective mechanism of chelerythrine appears to be multifactorial, involving the modulation of inflammatory pathways.

The study found that chelerythrine significantly reduced the gastric ulcer index and myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration. nih.gov Furthermore, chelerythrine treatment led to a dose-dependent inhibition of nitric oxide (NO) concentration and the levels of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in both the serum and gastric mucosa. nih.gov Immunohistochemical analysis revealed that chelerythrine markedly attenuated the overexpression of nuclear factor-κB (NF-κB) in the gastric mucosa. nih.gov These findings suggest that the gastroprotective activity of chelerythrine is mediated, at least in part, by the regulation of the NF-κB signaling pathway and the subsequent reduction in inflammatory cytokine production. nih.govresearchgate.net

| Parameter | Effect of Chelerythrine Treatment |

|---|---|

| Gastric Ulcer Index | Significantly reduced |

| Myeloperoxidase (MPO) Activity | Significantly reduced |

| Nitric Oxide (NO) Concentration | Significantly inhibited |

| Interleukin-6 (IL-6) Level | Significantly inhibited |

| Tumor Necrosis Factor-alpha (TNF-α) Level | Significantly inhibited |

| Nuclear Factor-κB (NF-κB) Overexpression | Markedly attenuated |

Structure Activity Relationship Sar Studies of Chelerythrine Derivatives

Impact of Structural Modifications on Pharmacological Activities

The pharmacological profile of chelerythrine (B190780), a benzophenanthridine alkaloid, is intricately linked to its chemical structure. Modifications to its core scaffold can significantly alter its biological activities, including its antimicrobial and anticancer effects. Structure-activity relationship (SAR) studies have been crucial in identifying the key structural motifs responsible for its efficacy and in guiding the development of analogues with improved therapeutic properties.

Several key structural features have been identified as critical for the antimicrobial activity of chelerythrine and related alkaloids. The quaternary nitrogen atom in the benzophenanthridine ring system is considered important for this activity. For instance, dihydrochelerythrine (B1200217), which has a reduced C=N+ bond and a tertiary amine instead of a quaternary one, exhibits different activity profiles compared to chelerythrine. nih.gov Furthermore, the substitution pattern on the aromatic rings plays a significant role. The position of methoxyl groups is crucial; the presence of two methoxyl groups at the C-7 and C-8 positions, as seen in chelerythrine, enhances antimicrobial activity compared to alkaloids like nitidine (B1203446), which has methoxyl groups at C-8 and C-9. researchgate.net

Modification of the methylenedioxy group on ring A also impacts activity. A study involving the demethylation of chelerythrine to produce a derivative with hydroxyl groups (2,3-dihydroxy chelerythrine) resulted in a compound that was less active against tested bacteria and fungi, highlighting the importance of the intact methylenedioxy moiety for potent antimicrobial action. nih.gov

In the context of anticancer activity, SAR studies have also provided valuable insights. Synthetic modifications have been explored to enhance efficacy and reduce toxicity. One such analogue is NK109, a 7-O-demethylated derivative of chelerythrine. Studies have shown that NK109 possesses growth-inhibitory activity against cancer cell lines at submicromolar doses, which is significantly more potent than the parent compound, chelerythrine. mdpi.com In contrast, a comparison between chelerythrine and the related alkaloid sanguinarine (B192314) in gastric cancer cell lines showed that sanguinarine was a more potent inhibitor of the enzyme thioredoxin reductase and exhibited a lower IC50 value (1.46 µM) compared to chelerythrine (3.81 µM). mdpi.com

The following table summarizes the antimicrobial activity of chelerythrine and several related benzophenanthridine alkaloids against various microorganisms, illustrating the impact of structural differences.

| Compound | Key Structural Difference from Chelerythrine | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. C. albicans |

|---|---|---|---|---|

| Chelerythrine | - | 1.50 | 1.50 | 6.25 |

| Dihydrochelerythrine | Reduced C=N+ bond (tertiary amine) | 12.5 | 12.5 | >50 |

| Nitidine | Methoxyl groups at C-8, C-9 | 25 | 25 | 25 |

| Avicine | Methylenedioxy group at C-8, C-9 | 12.5 | 6.25 | 12.5 |

| 2,3-dihydroxy chelerythrine (Derivative 14) | Demethylated ring A (hydroxyl groups) | >50 | >50 | >50 |

Conformational Analysis and Biological Relevance (Iminium vs. Pseudo-base forms)

Chelerythrine can exist in a pH-dependent equilibrium between two distinct conformational forms: a positively charged quaternary iminium ion and a neutral, uncharged pseudo-base, also known as the alkanolamine form. nih.gov This equilibrium is a critical determinant of its biological behavior, as the two forms exhibit different affinities for molecular targets and have distinct physicochemical properties. researchgate.net

The iminium form is the predominant species in acidic to neutral environments, typically within a pH range of 1.0 to 6.0. nih.govresearchgate.net This cationic form is characterized by a planar, aromatic structure that is well-suited for intercalation between the base pairs of DNA and RNA. nih.govnih.gov The strong interaction with nucleic acids is considered a primary mechanism for its cytotoxic and anticancer effects. nih.gov The charged iminium form binds more strongly to DNA/RNA, and this interaction can lead to the inhibition of processes like telomerase activity. nih.govresearchgate.net

Conversely, at a higher pH, generally in the range of 8.5 to 11, the iminium ion undergoes a nucleophilic attack by a hydroxide (B78521) ion at the C-6 position. researchgate.net This results in the formation of the neutral alkanolamine (pseudo-base) form. nih.gov This form is non-planar and less capable of intercalating into DNA. However, it displays a higher binding affinity for proteins, such as bovine serum albumin (BSA). researchgate.net The interaction with proteins is thought to be a key factor in its distribution and transport in the body.

The biological relevance of this conformational duality is profound. The potent in vitro activity of chelerythrine, particularly its cytotoxicity, is largely attributed to the DNA-binding capacity of the iminium form. researchgate.net However, the in vivo toxicity of chelerythrine is observed to be significantly lower. researchgate.netnih.gov This discrepancy is explained by the structural conversion to the alkanolamine form under physiological conditions (around pH 7.4), which reduces its interaction with DNA and thus mitigates its toxicity. researchgate.net The alkanolamine's affinity for plasma proteins like albumin can also influence its pharmacokinetics, affecting its bioavailability and duration of action.

The two forms also possess different spectroscopic properties. The iminium form exhibits a fluorescence emission maximum at approximately 550 nm, whereas the alkanolamine form fluoresces at a shorter wavelength, around 410-418 nm. researchgate.netmdpi.com This pH-dependent spectral shift allows for the convenient study of the equilibrium and its interaction with various biological macromolecules.

The table below summarizes the key characteristics and biological relevance of the two conformational forms of chelerythrine.

| Characteristic | Iminium Form | Alkanolamine (Pseudo-base) Form |

|---|---|---|

| Charge | Positive (Cationic) | Neutral |

| Predominant pH Range | 1.0 - 6.0 | 8.5 - 11.0 |

| Primary Molecular Target | DNA/RNA | Proteins (e.g., Serum Albumin) |

| Binding Mechanism to DNA | Intercalation | Weak to none |

| Biological Relevance | Cytotoxicity, Anticancer Activity, Antimicrobial Action | Reduced in vivo toxicity, Plasma protein binding, Pharmacokinetics |

| Fluorescence Emission Max (nm) | ~550 nm | ~418 nm |

Analytical Methodologies and Research Techniques Applied to Chelerythrine Studies

Microscopy Techniques for Morphological Analysis (SEM, TEM)

Microscopy is fundamental to understanding the morphological changes induced by chemical compounds at the cellular and subcellular levels. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools used for this purpose.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of cells. In Chelerythrine (B190780) research, SEM can be employed to visualize alterations in cell shape, membrane integrity, and surface features of cells treated with the compound. For instance, it can reveal membrane blebbing, formation of apoptotic bodies, or changes in cell adhesion, which are indicative of cellular stress or apoptosis.

Transmission Electron Microscopy (TEM): TEM allows for the visualization of the internal ultrastructure of cells at a very high resolution. Studies have utilized TEM to examine the profound morphological changes in cells undergoing Chelerythrine-induced cell death. For example, in SH-SY5Y neuroblastoma cells treated with Chelerythrine, TEM has revealed ultrastructural features characteristic of necrosis, such as the swelling of organelles and plasma membrane rupture researchgate.net. These observations are crucial for distinguishing between different modes of cell death, such as apoptosis and necrosis, which have distinct morphological hallmarks at the subcellular level. The detailed insights provided by TEM into the condensation of chromatin, the integrity of the nuclear envelope, and the morphology of mitochondria are invaluable in elucidating the precise mechanisms of Chelerythrine's cytotoxicity.

| Microscopy Technique | Application in Chelerythrine Studies | Key Findings |

| Scanning Electron Microscopy (SEM) | Visualization of cell surface morphology. | Can be used to observe changes in cell shape, membrane blebbing, and apoptotic body formation. |